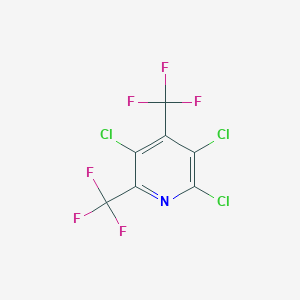

2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine

Description

2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine is a highly substituted pyridine derivative featuring three chlorine atoms at positions 2, 3, and 5, along with two trifluoromethyl (-CF₃) groups at positions 4 and 6. This combination of electron-withdrawing substituents imparts significant electrophilic character to the pyridine ring, enhancing its reactivity in substitution and coupling reactions. Fluorinated pyridines, such as this compound, are critical intermediates in agrochemical and pharmaceutical synthesis due to their stability, lipophilicity, and ability to modulate biological activity .

Properties

IUPAC Name |

2,3,5-trichloro-4,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl3F6N/c8-2-1(6(11,12)13)3(9)5(10)17-4(2)7(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWWGZUWYQHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Chlorination Using Lewis Acid Catalysts

A critical precursor to this compound is 2,3-dichloro-5-(trichloromethyl)pyridine, synthesized via thermal chlorination of 2-chloro-5-methylpyridine. As detailed in CN106316932A, this process employs Lewis acids (e.g., AlCl₃, FeCl₃) under controlled temperatures (180–220°C) to achieve side-chain and ring chlorination. The reaction proceeds through radical and electrophilic mechanisms, with chlorine gas introduced incrementally to avoid over-chlorination. Catalysts like HZSM-5 zeolite enhance selectivity, achieving yields exceeding 85% for trichloromethyl intermediates.

Catalytic Cracking of Distillation Residues

Innovative methods utilize distillation residues from related processes as feedstocks. For instance, residues containing polymeric byproducts are subjected to catalytic cracking using mixed oxide catalysts (Al₂O₃, SiO₂, ZrO₂) at 300–400°C under vacuum. This approach converts waste into 2,3-dichloro-5-trichloromethylpyridine, achieving 1–12% yield relative to residue mass. Subsequent alkaline washing (Na₂CO₃, KOH) removes impurities, yielding >95% pure product.

Fluorination Techniques for Trifluoromethyl Group Introduction

Anhydrous Hydrogen Fluoride (HF) Mediated Fluorination

The fluorination of trichloromethylpyridines to trifluoromethyl derivatives is catalyzed by FeCl₃ or FeCl₂, as disclosed in EP0110690A1. In a representative procedure, 2,3-dichloro-5-(trichloromethyl)pyridine is mixed with FeCl₃ (1–5 mol%), and anhydrous HF is introduced at 160–180°C. The exothermic reaction completes within 1–48 hours, with the product vaporizing and condensing due to its lower boiling point (≈150°C). This continuous process avoids intermediate isolation, achieving >90% purity.

Mercury-Catalyzed Fluorination

Alternative routes employ mercury-based catalysts (HgO, HgF₂) for high-yield fluorination. For example, 2,3-dichloro-5-trichloromethylpyridine reacts with HF in the presence of HgF₂ at 120–140°C, yielding 2,3-dichloro-5-trifluoromethylpyridine. While effective, mercury’s toxicity necessitates stringent handling, prompting shifts toward iron or zeolite catalysts in modern processes.

Catalytic Processes and Catalyst Selection

Iron-Based Catalysts for Sustainable Fluorination

FeCl₃ and FeCl₂ dominate industrial fluorination due to their low cost and recyclability. EP0110690A1 highlights FeCl₃’s role in facilitating HF activation, reducing reaction temperatures by 30–50°C compared to non-catalytic methods. Catalyst recovery via distillation residues ensures economic viability, with FeCl₃ showing <5% deactivation over ten cycles.

Zeolites and Mixed Oxides in Chlorination

HZSM-5 and mordenite zeolites enhance chlorination selectivity by providing acidic sites that stabilize transition states. In CN106316932A, HZSM-5 increases trichloromethylpyridine yield by 15% compared to AlCl₃ alone, attributed to its microporous structure limiting polysubstitution.

Purification and Isolation Techniques

Vacuum Distillation and Fractional Condensation

Post-fluorination mixtures are separated via vacuum distillation, leveraging boiling point differences between trichloromethyl (≈220°C) and trifluoromethyl (≈150°C) derivatives. Fractional condensation at 0–5°C ensures high-purity (>98%) product collection, with HCl byproducts neutralized using NaOH scrubbers.

Solvent Extraction and Crystallization

Crude products are washed with petroleum ether or ethyl acetate to remove residual catalysts. Recrystallization from DMF/water mixtures yields needle-like crystals, as reported in Sigma-Aldrich’s product specifications.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HF/FeCl₃ Fluorination | FeCl₃ | 160–180 | 90 | 98 |

| HgF₂ Fluorination | HgF₂ | 120–140 | 88 | 95 |

| HZSM-5 Chlorination | HZSM-5 + AlCl₃ | 180–220 | 85 | 97 |

Industrial Applications and Scalability

Continuous processes dominate industrial production, with EP0110690A1’s HF/FeCl₃ system enabling throughputs of 1–5 metric tons/day. Scalability challenges include HF handling infrastructure and catalyst recycling, addressed via closed-loop systems and automated controls.

Chemical Reactions Analysis

2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine serves as a critical building block in the synthesis of various pharmaceutical compounds:

- Antiviral Agents : It is involved in the development of antiviral drugs by acting as a precursor for more complex structures .

- Antitumor Agents : Compounds derived from this pyridine variant are currently undergoing clinical trials for their potential anticancer properties .

Case Study: Antitumor Activity

Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized using this compound demonstrated IC50 values lower than standard chemotherapeutics .

Agrochemicals

The compound is extensively used in the formulation of crop protection products:

- Fungicides : Notably, it is a key component in fluazinam synthesis—a potent fungicide that disrupts respiratory biochemistry in fungi .

- Pesticides : Its derivatives have shown higher efficacy compared to traditional chlorine-substituted compounds in controlling plant diseases .

Case Study: Fungicidal Efficacy

Fluazinam derived from this compound has been found to possess superior fungicidal activity against various pathogens compared to other agricultural chemicals .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Chlorination | Direct chlorination of pyridine derivatives |

| Trifluoromethylation | Reaction with trifluoromethylating agents |

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine can be contextualized by comparing it with related pyridine and heterocyclic derivatives. Below is a detailed analysis of key analogues, their synthesis routes, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Applications :

- The trifluoromethyl groups in this compound enhance lipophilicity and metabolic stability, making it suitable for agrochemical applications . In contrast, alkylsulfanyl derivatives (5a, 5b) exhibit nucleophilic reactivity due to sulfur atoms, favoring their use as intermediates in thioether-linked compounds .

- Chlorine atoms at positions 2, 3, and 5 increase electrophilicity, enabling selective substitution reactions, whereas PT-CF3 (with trifluoromethyl groups on phenyl rings) prioritizes electronic modulation for fluorescence .

In contrast, 4,6-bis(trifluoromethyl)pyridines are synthesized via reductive cyclization, emphasizing modularity for pharmaceutical applications .

Physical State and Stability :

- Sulfur-containing analogues (5a, 5b) are oils, limiting their utility in solid-state applications. The discontinued status of this compound suggests challenges in synthesis or commercial demand compared to fluorescent or pharmacologically active derivatives.

However, PT-CF3’s role as a fluorescent sensor highlights the versatility of trifluoromethyl groups in non-agrochemical contexts .

Biological Activity

2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine (CAS No. 1420537-83-2) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C8Cl3F6N

- Molecular Weight : 318.43 g/mol

- Structure : The compound features a pyridine ring substituted with three chlorine atoms and two trifluoromethyl groups, which significantly influence its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.

- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors that play roles in cell signaling pathways related to growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting significant antibacterial potential .

Study 2: Cancer Cell Line Testing

In another study assessing its anticancer effects, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for A549 cells .

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the standard synthetic routes for 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves sequential halogenation and fluorination of pyridine derivatives. For example:

- Chlorination/Fluorination Strategy : Chlorination of 3-picoline followed by fluorination using agents like KF/CsF under controlled conditions to introduce trifluoromethyl groups. This method leverages the preference for nucleophilic substitution at alpha/gamma positions in chloropyridines .

- Reductive Methods : NHI/NaSO-mediated reductive systems can form bis(trifluoromethyl) groups, as demonstrated in analogous pyridine syntheses .

- Bromination-Substitution : Bromination of 2,6-bis(trifluoromethyl)pyridine followed by chlorine substitution, using solvents like dichloromethane and optimized temperatures for selectivity .

(Basic) How is the structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Use and NMR to confirm the positions of chlorine and trifluoromethyl groups. Compare chemical shifts with computed PubChem data .

- Mass Spectrometry : High-resolution MS validates molecular weight (250.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve atropoisomers or confirm regioselectivity in derivatives, as seen in structurally similar triarylpyridines .

(Advanced) How do steric and electronic effects influence substitution reactions at the 2,3,5-chloro positions?

Methodological Answer:

- Positional Reactivity : Chlorine at beta positions (e.g., position 3) is less reactive due to steric hindrance and electronic deactivation. Use NaOH/KOH for hydroxyl substitution at alpha/gamma positions (e.g., position 2 or 6) .

- Contradiction Analysis : If unexpected products arise, employ HPLC or GC-MS to track intermediates. Computational DFT modeling can predict substituent effects and validate experimental outcomes .

(Advanced) How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

- Comparative Assays : Test antimicrobial activity (e.g., MIC assays) against gram-positive/negative bacteria, comparing with analogs like 4,6-bis(trifluoromethyl)pyrimidinone, which shows enhanced lipophilicity and activity .

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) via substitution to modulate membrane permeability. Use logP calculations to correlate structure-activity relationships .

(Basic) What key physicochemical properties define this compound?

Methodological Answer:

- Lipophilicity : High logP due to trifluoromethyl groups, enhancing membrane permeability. Compare with 4,6-bis(trifluoromethyl)pyrimidinone derivatives .

- Thermal Stability : Assess via TGA/DSC; chlorine atoms increase stability, while trifluoromethyl groups may lower melting points .

(Advanced) How to optimize reaction conditions for regioselective trifluoromethylation?

Methodological Answer:

- Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF) with Cu(I) catalysts to enhance trifluoromethyl group incorporation .

- Temperature Control : Maintain 60–80°C to avoid side reactions. Monitor progress via in situ NMR .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation/PPE : Use fume hoods, nitrile gloves, and goggles. Refer to SDS guidelines for pyridine derivatives, which highlight flammability (GHS H226) and toxicity (H302) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

(Advanced) How to design computational models for predicting reactivity?

Methodological Answer:

- DFT Calculations : Model transition states for substitution reactions using Gaussian or ORCA. Compare with PubChem’s computed InChI and canonical SMILES .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, referencing pyrimidinone derivatives as templates .

(Basic) What analytical techniques confirm purity post-synthesis?

Methodological Answer:

- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients. Compare retention times with standards .

- Elemental Analysis : Validate C/H/N/Cl/F ratios against theoretical values (CHClFN) .

(Advanced) How to address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side products, as seen in industrial bromination processes .

- Purification Optimization : Use recrystallization (hexane/ethyl acetate) or flash chromatography (silica gel, CHCl) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.